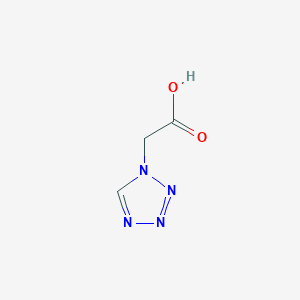

Acide tétrazole-1-acétique

Vue d'ensemble

Description

1H-Tetrazole-1-acetic acid, also known as Tetrazol-1-acetic acid, is a compound with the molecular formula C3H4N4O2 . It appears as a solid or liquid and may be liable to extremely rapid burning or a minor blast effect .

Synthesis Analysis

A novel process of preparing 1H-tetrazole acetic acid involves three steps. Firstly, 5-amino tetrazole is synthesized from hydrazine hydrate and cyanamide with a yield of 85%. Then, the intermediate undergoes a deamination reaction to give 1H-tetrazole with a yield of 95%. The last step involves a nucleophilic substitution with chloroacetic acid. Under basic conditions, 1H-tetrazole acetic acid is produced from 1H-tetrazole and chloroacetic acid with a yield of 81.7% .Molecular Structure Analysis

The molecular structure of 1H-Tetrazole-1-acetic acid includes a tetrazole ring attached to an acetic acid group . The InChI representation of the molecule isInChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) . Chemical Reactions Analysis

1H-Tetrazole-1-acetic acid can participate in various chemical reactions. For instance, it can be used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections .Physical and Chemical Properties Analysis

1H-Tetrazole-1-acetic acid has a molecular weight of 128.09 g/mol . It has a predicted density of 1.78±0.1 g/cm3 . The melting point is 127-129°C , and the boiling point is predicted to be 381.1°C at 760 mmHg .Applications De Recherche Scientifique

Chimie médicinale : Remplacement bioisostère des acides carboxyliques

Acide tétrazole-1-acétique : est un composé important en chimie médicinale en raison de son rôle de bioisostère des acides carboxyliques. Cette propriété lui permet de mimer les propriétés biologiques des acides carboxyliques, ce qui en fait un élément précieux dans la conception de nouveaux médicaments . Il a été utilisé dans la synthèse de divers médicaments cliniques, notamment le losartan, la céfazoline et l'alfentanil, qui contiennent le groupement tétrazole comme partie essentielle de leur structure .

Applications pharmaceutiques : Synthèse d'antibiotiques

Dans l'industrie pharmaceutique, l'this compound est utilisé dans la synthèse enzymatique de la céfazoline . La céfazoline est un antibiotique utilisé pour traiter les infections bactériennes, et l'incorporation du cycle tétrazole dans sa structure est essentielle à son activité antibactérienne .

Biochimie : Synthèse de l'ADN

Le composé est souvent utilisé sous forme diluée dans l'acétonitrile pour la synthèse de l'ADN en biochimie . Sa présence facilite la formation de composés hétérocycliques aliphatiques et aromatiques, qui sont essentiels à divers processus biochimiques .

Approches de synthèse écologiques

This compound : les dérivés peuvent être synthétisés à l'aide d'approches écologiques. Ces méthodes comprennent l'utilisation de l'eau comme solvant, des conditions modérées, des réactifs non toxiques et des extractions faciles, ce qui contribue aux pratiques de la chimie durable .

Science des matériaux : Explosifs

En raison de sa forte teneur en azote, l'this compound et ses dérivés sont étudiés en science des matériaux pour leur utilisation potentielle dans les explosifs. Le cycle tétrazole peut libérer une quantité importante d'énergie lors de sa décomposition, ce qui est une caractéristique souhaitable dans les matériaux explosifs .

Chimie de coordination : Ligand pour les complexes métalliques

This compound : agit comme un ligand bifonctionnel pour la synthèse de nouveaux complexes de cuivre (II) et de nickel (II) . Sa capacité à stabiliser la charge négative par délocalisation en fait un ligand intéressant pour la formation de composés métalliques et de complexes moléculaires stables<a aria-label="3: this compound agit comme un ligand bifonctionnel pour la synthèse de nouveaux complexes de cuivre (II) et de nickel (II)4" data-citationid="9cdb1983-0660-e3a2-9acb-6352ca64bbb5-38" h="ID=SERP,5015.1" href="https://www.intech

Mécanisme D'action

Target of Action

1H-Tetrazole-1-acetic acid is a synthetic organic heterocyclic compound . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . The primary targets of this compound are therefore the bacterial cells that are susceptible to cefazolin.

Mode of Action

It is known that tetrazoles act as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This means that they can mimic the biological activity of carboxylic acids while being more stable and resistant to metabolic degradation .

Biochemical Pathways

The biochemical pathways affected by 1H-Tetrazole-1-acetic acid are those involved in the action of the antibiotic cefazolin, given that this compound is used in its enzymic synthesis . Cefazolin is a type of cephalosporin antibiotic, which works by inhibiting the synthesis of the bacterial cell wall, leading to cell death.

Pharmacokinetics

It is known that tetrazoles are metabolically stable , which suggests that they may have good bioavailability. The tetrazole function is metabolically stable . This stability could potentially lead to a longer duration of action and improved efficacy of drugs that incorporate a tetrazole moiety.

Result of Action

The result of the action of 1H-Tetrazole-1-acetic acid is the successful synthesis of cefazolin . As part of cefazolin, it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis and thereby kill bacterial cells.

Action Environment

The action of 1H-Tetrazole-1-acetic acid can be influenced by various environmental factors. For instance, tetrazoles are known to be stable over a wide pH range . They are also stable to various oxidizing and reducing agents . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Therefore, the action, efficacy, and stability of 1H-Tetrazole-1-acetic acid can be influenced by the pH, presence of oxidizing or reducing agents, and temperature of its environment.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1H-Tetrazole-1-acetic acid plays a significant role in biochemical reactions. It acts as a nonclassical bioisostere of carboxylic acids due to its near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

Tetrazolate anions, such as those in 1H-Tetrazole-1-acetic acid, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property influences cell function by enabling the compound to interact with various cellular processes.

Molecular Mechanism

The molecular mechanism of action of 1H-Tetrazole-1-acetic acid involves its interaction with biomolecules at the molecular level. Its planar structure and electron-donating and electron-withdrawing properties make it advantageous for receptor-ligand interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, 1H-Tetrazole-1-acetic acid exhibits stability and undergoes reversible polymerization under high pressure, probably through carbon–nitrogen bonding . This suggests that the effects of this compound on cellular function may change over time, depending on the conditions of the experiment.

Metabolic Pathways

1H-Tetrazole-1-acetic acid is involved in metabolic pathways, potentially serving as substrates for N-glucuronidation . This metabolic fate often befalls aliphatic carboxylic acids, suggesting that 1H-Tetrazole-1-acetic acid may interact with enzymes or cofactors in similar metabolic pathways .

Transport and Distribution

Its solubility in lipids suggests that it may interact with lipid transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Its lipid solubility suggests that it may be localized in lipid-rich areas of the cell, such as the cell membrane or certain organelles .

Propriétés

IUPAC Name |

2-(tetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWAIJBHBCCLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057686 | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21732-17-2 | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21732-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetrazolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazol-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRAZOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.